Nickel sulfate

Description

Significance in Contemporary Inorganic and Materials Sciences

The importance of nickel sulfate (B86663) stems from its central role as a versatile precursor for a wide array of nickel-based materials and its direct application in several key technologies.

In inorganic chemistry , nickel sulfate is fundamental for exploring nickel's extensive coordination chemistry. The aqueous solution chemistry is dominated by the hexa-aqua-nickel(II) ion, [Ni(H₂O)₆]²⁺, which is responsible for the characteristic green color. wikipedia.org This complex serves as a starting point for synthesizing a multitude of other coordination complexes. For instance, it readily reacts with ligands like ammonia (B1221849) and ethylenediamine (B42938) to form well-defined complexes such as [Ni(NH₃)₆]SO₄ and [Ni(H₂NCH₂CH₂)₃]SO₄, respectively. wikipedia.org More advanced research has utilized this compound to construct complex polynuclear structures, including a hexanuclear nickel(II) complex where sulfate ions act as bridging groups alongside hydrazine (B178648) and hydroxo ligands, demonstrating its utility in creating intricate molecular architectures with interesting magnetic properties. acs.org

In materials science , the significance of this compound is exceptionally broad:

Energy Storage: It is an indispensable precursor for producing cathode materials for lithium-ion batteries, particularly high-energy-density, nickel-rich cathodes like Lithium Nickel Manganese Cobalt Oxide (NMC) and Nickel Cobalt Aluminum (NCA). azomining.comnih.govdatainsightsmarket.com The global shift toward electric vehicles (EVs) has made the supply of high-purity, "battery-grade" this compound a critical area of research and development. datainsightsmarket.comaalto.fieuropa.eu

Electrodeposition and Coatings: this compound is the primary source of nickel ions in the widely used Watts bath for electroplating. mdpi.comtuks.nl Research in this area focuses on producing functional coatings with enhanced properties. By adding inert particles such as titanium carbide (TiC) or graphene oxide to this compound-based electrolytes, researchers can create nickel-matrix composite coatings with superior hardness, wear resistance, and corrosion protection. cu.edu.trnih.gov

Catalysis: The compound is a key starting material for a variety of heterogeneous and homogeneous nickel catalysts. chemistryjournal.netmdpi.com These catalysts are employed in numerous chemical transformations, including hydrogenation reactions. europa.eu Recent research highlights the use of this compound as a precursor for advanced catalysts, such as high-valent nickel oxides for efficient water oxidation and nickel-doped materials for environmental remediation processes. acs.orgmdpi.com

Nanomaterials Synthesis: this compound is a common and cost-effective salt used in the synthesis of nickel-based nanomaterials. This includes the production of nickel nanoparticles (NiNPs) and nickel oxide (NiO) nanoparticles through chemical reduction and green synthesis methods. nih.gov Furthermore, it serves as a metal source for creating porous, crystalline structures known as Nickel-based Metal-Organic Frameworks (Ni-MOFs), which have potential applications in gas storage, separation, and catalysis. mdpi.comgoogle.com

Table 1: Key Research Applications of this compound This table is interactive. You can sort and filter the data by clicking on the column headers.

| Field of Science | Specific Application Area | Role of this compound | Key Research Focus | Reference(s) |

|---|---|---|---|---|

| Materials Science | Energy Storage (Batteries) | Precursor for Cathode Materials (e.g., NMC, NCA) | Synthesis of high-purity, battery-grade NiSO₄; Improving cathode stability and energy density. | nih.gov, datainsightsmarket.com, europa.eu |

| Materials Science | Electrodeposition | Primary source of Ni²⁺ in plating baths (e.g., Watts Bath) | Development of nanocomposite coatings with enhanced hardness and corrosion resistance. | mdpi.com, cu.edu.tr, nih.gov |

| Materials Science | Catalysis | Precursor for Nickel-based Catalysts | Creating catalysts for water oxidation, CO₂ utilization, and organic synthesis. | acs.org, mdpi.com, mdpi.com |

| Materials Science | Nanomaterials | Nickel Ion Source | Synthesis of Ni Nanoparticles (NiNPs) and Metal-Organic Frameworks (Ni-MOFs). | nih.gov, mdpi.com, google.com |

| Inorganic Chemistry | Coordination Chemistry | Starting material for Ni(II) complexes | Synthesis of novel polynuclear clusters and study of complexation mechanisms. | wikipedia.org, acs.org |

Research Trajectories and Academic Focus Areas

Current research involving this compound is largely driven by the demands of high-technology sectors, particularly the transition to clean energy. Several distinct trajectories define the academic and industrial focus.

A primary research area is the development of processes for high-purity this compound . The performance of lithium-ion batteries is highly sensitive to impurities. For instance, magnesium, which has a similar ionic radius to nickel, can be incorporated into the crystal lattice of this compound during crystallization, which is detrimental to the final cathode material's performance. nih.govresearchgate.net Consequently, significant research is dedicated to purification methods such as evaporative crystallization and subsequent repulping (washing crystals in a saturated solution) to remove such impurities. nih.govrsc.org Studies meticulously investigate the mechanisms of impurity uptake and optimize crystallization conditions—like temperature, cooling rate, and seeding—to produce battery-grade NiSO₄·6H₂O with impurity levels below 100 ppm. nih.govaalto.fi The environmental footprint of various production routes, comparing factors like CO₂ emissions and water consumption from different nickel sources, is also a key consideration. arithmetek.com

Another major trajectory is the use of this high-purity this compound in advanced battery materials . The focus is not just on purity but also on controlling the physical properties (e.g., crystal morphology and size) of the this compound precursor to synthesize cathode materials with superior electrochemical performance, including higher energy density and longer cycle life. nih.govrsc.orgyoutube.com

The field of functional coatings and composites continues to evolve. Academic interest has moved beyond traditional decorative or corrosion-resistant plating to creating advanced surfaces. Research investigates the fundamental mechanisms of electrodeposition from sulfate-based baths to precisely control the microstructure of the resulting nickel film. researchgate.netimperial.ac.ukresearchgate.net A significant trend is the co-deposition of nickel with nano- and micro-particles to form composite coatings with tailored mechanical and electrochemical properties. mdpi.comnih.gov

Finally, a growing academic focus is on the synthesis of novel catalysts and advanced porous materials . This compound serves as a versatile and cost-effective precursor for these materials. Research is active in developing Ni-based Metal-Organic Frameworks (Ni-MOFs) for supercapacitors and electrocatalysis. mdpi.comgoogle.com In heterogeneous catalysis, this compound is used to prepare supported nickel catalysts for various organic reactions and environmental applications, such as the hydrodeoxygenation of biomass-derived molecules and the activation of peroxymonosulfate (B1194676) for water treatment. mdpi.comresearchgate.net

Table 2: Research Focus on this compound Purification for Battery Applications This table is interactive. You can sort and filter the data by clicking on the column headers.

| Purification Technique | Primary Goal | Key Impurity Targeted | Research Findings/Approach | Reference(s) |

|---|---|---|---|---|

| Evaporative Crystallization | Initial production of NiSO₄·6H₂O crystals from solution. | Various (e.g., Cu, Zn, Mg) | Controlling temperature and pressure to obtain the desired hexahydrate polymorph (α-NiSO₄·6H₂O). | nih.gov, mdpi.com |

| Cooling Crystallization | Recovery of NiSO₄ from acidic, multi-component solutions. | Magnesium (Mg), Sodium (Na), Chloride (Cl) | Lower cooling rates can improve filter cake moisture; Mg is the most difficult impurity to remove. | aalto.fi, researchgate.net |

| Repulping | Removal of surface-adsorbed and incorporated impurities from crystals. | Magnesium (Mg) | Washing crystals with a saturated NiSO₄ solution can remove up to 77% of magnesium in a single stage. | nih.gov, researchgate.net, rsc.org |

| Ion Exchange (IX) | Selective removal of non-nickel metal impurities from solution before crystallization. | Copper (Cu), Iron (Fe), Cobalt (Co) | Using a nickel pre-loaded IX resin to adsorb impurities, producing a high-purity solution for crystallization. | google.com |

Properties

IUPAC Name |

nickel(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQLOGILCSXPEA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

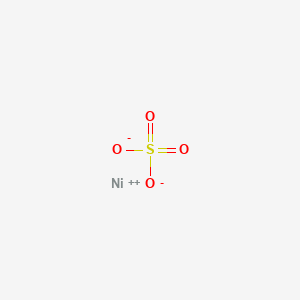

[O-]S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSO4, NiO4S | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nickel sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-97-0 (hexahydrate), 10101-98-1 (heptahydrate), 14701-22-5 (Parent) | |

| Record name | Nickel sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023787 | |

| Record name | Nickel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline], YELLOW-TO-GREEN CRYSTALS. | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

27.3 to 27.7 % weight % at 68 °F (NTP, 1992), VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/, 29.3 G/100 CC WATER @ 0 °C, 83.7 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, 0.11% WT IN METHANOL @ 35 °C, For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble) | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.01 g/cu cm, Density: 2.03 g/cu cm /Hexahydrate/, 3.7 g/cm³ | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green-yellow crystals, Pale green | |

CAS No. |

7786-81-4, 10101-97-0 | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICKEL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FLT4T3WUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1558 °F (decomposes) (NTP, 1992), Decomposes @ 840 °C, No melting point; decomposes at 848 °C | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Ii. Advanced Synthesis and Crystallization Methodologies for Nickel Sulfate Systems

Controlled Crystallization Processes and Mechanisms

The production of high-purity nickel sulfate (B86663) crystals relies on the meticulous control of crystallization processes. Several techniques are employed in industrial and laboratory settings to achieve desired product specifications, each with distinct principles and applications.

The primary industrial method for nickel sulfate production involves creating a supersaturated solution from which crystals can precipitate. google.com The main techniques to achieve this include evaporative, cooling, eutectic freeze, and antisolvent crystallization. rsc.orgnih.gov

Evaporative Crystallization: This technique involves removing the solvent (typically water) through evaporation to increase the solute concentration beyond its solubility limit, thereby inducing crystallization. rsc.org It is a common industrial practice for producing this compound hexahydrate (NiSO₄·6H₂O). palabora.com For instance, operating at 50 °C under controlled vacuum pressure ensures the formation of the hexahydrate polymorph. rsc.orgnih.gov While effective at removing many impurities, this method has high energy consumption due to the high temperatures required. google.comrsc.org

Cooling Crystallization: This method leverages the temperature-dependent solubility of this compound. A saturated solution at a higher temperature is cooled, reducing the solubility of the salt and causing it to crystallize out of the solution. aalto.fimdpi.com Batch cooling crystallization has been successfully used to recover this compound hexahydrate from acidic industrial solutions containing impurities like sodium, magnesium, and chloride. aalto.fiaalto.fi The cooling rate can influence crystal properties; for example, a lower cooling rate can result in a filter cake with lower moisture content, although it doesn't significantly impact crystal purity. aalto.firesearchgate.net

Eutectic Freeze Crystallization (EFC): EFC is an energy-efficient alternative that operates at the eutectic temperature of the salt-water system, where both ice and salt crystals form simultaneously. researchgate.nettudelft.nl For the NiSO₄-H₂O system, the eutectic point is at -3.3°C and a concentration of 20.8 wt% NiSO₄. researchgate.net By carefully controlling supersaturation, high-quality ice and this compound heptahydrate (NiSO₄·7H₂O) crystals can be recovered as separate phases. researchgate.net This method is promising for recovering this compound from various industrial streams, including those from spent lithium-ion batteries. researchgate.nettudelft.nl

Antisolvent Crystallization: Also known as solvent displacement crystallization, this technique involves adding a second solvent (the antisolvent) in which the this compound is poorly soluble to an aqueous solution of the salt. diva-portal.orgdntb.gov.uaresearchgate.net This addition reduces the solubility of the this compound, causing it to precipitate. researchgate.net Organic solvents like acetone (B3395972) and isopropanol (B130326) are commonly used as antisolvents. diva-portal.orgresearchgate.net Studies have shown that using acetone as an antisolvent can produce high-purity (99.8%) NiSO₄·6H₂O crystals with a good yield. diva-portal.orgresearchgate.net The purity of the final product can be optimized by controlling factors like the addition rate of the antisolvent and the use of seeding. diva-portal.orgresearchgate.net

Interactive Data Table: Comparison of this compound Crystallization Techniques

| Crystallization Technique | Principle | Common Product | Advantages | Disadvantages |

|---|---|---|---|---|

| Evaporative Crystallization | Solvent removal by heating/vacuum to induce supersaturation. rsc.orgpalabora.com | NiSO₄·6H₂O nih.gov | Effective for many impurities. rsc.org | High energy consumption, difficult to control supersaturation. google.comrsc.org |

| Cooling Crystallization | Reduction of solubility by lowering the temperature of a saturated solution. aalto.fi | NiSO₄·6H₂O aalto.fiaalto.fi | Lower energy cost than evaporation. | Primary crystallization rate can be low (40-60%). google.com |

| Eutectic Freeze Crystallization (EFC) | Simultaneous crystallization of ice and salt at the eutectic point. researchgate.net | NiSO₄·7H₂O researchgate.net | High energy efficiency, produces very pure salt and water. tudelft.nl | Operates at low temperatures, requiring refrigeration. |

| Antisolvent Crystallization | Addition of a miscible solvent in which the salt is insoluble. researchgate.net | NiSO₄·6H₂O diva-portal.orgresearchgate.net | High purity product, can operate at ambient temperature. diva-portal.orggoogle.com | Requires solvent recovery and recycling. google.com |

Achieving the high purity of this compound required for applications like battery manufacturing is challenging due to the co-precipitation of impurities. rsc.org Magnesium is a particularly problematic impurity because its presence, even in small amounts, is detrimental to the performance of nickel-rich cathode materials. rsc.org

The primary mechanisms for impurity incorporation into this compound crystals are:

Isomorphous Substitution: This is the dominant mechanism for impurities with similar ionic radii and charges to Ni²⁺, such as magnesium (Mg²⁺) and cobalt (Co²⁺). rsc.orgrsc.orgacs.orgrsc.org Mg²⁺ can substitute Ni²⁺ ions in the crystal lattice of NiSO₄·6H₂O, forming mixed crystals. rsc.orgrsc.org This makes magnesium particularly difficult to remove once incorporated. rsc.org

Surface Adsorption: Impurities can adsorb onto the surface of the growing crystals. rsc.orgacs.org This mechanism is more significant for impurities like sodium (Na⁺) and calcium (Ca²⁺). acs.org These surface-adsorbed impurities can often be removed through post-crystallization washing or repulping processes. acs.org

Inclusion: Impurity-rich mother liquor can become trapped within the crystal structure during growth. This is more likely to occur at higher initial impurity concentrations. acs.org

Studies have shown that the uptake of impurities increases with their initial concentration in the solution. researchgate.netmetu.edu.tr Magnesium consistently shows the highest degree of incorporation compared to other common impurities like sodium and chloride. researchgate.netmetu.edu.tr Research into purification has demonstrated that a process called "repulping," where crystals are stirred in a saturated this compound solution, can effectively remove impurities. A single repulping stage can remove up to 77% of incorporated magnesium, primarily by targeting surface-adsorbed and loosely bound ions. rsc.orgrsc.org

Interactive Data Table: Impurity Incorporation in this compound Crystallization

| Impurity | Primary Incorporation Mechanism(s) | Influencing Factors | Removal Strategy |

|---|---|---|---|

| Magnesium (Mg²⁺) | Isomorphous substitution, Surface adsorption. rsc.orgrsc.orgacs.org | Similar ionic radius and charge to Ni²⁺. rsc.orgrsc.org | Repulping. rsc.orgrsc.org |

| Cobalt (Co²⁺) | Isomorphous substitution, Inclusion. acs.org | Similar ionic properties to Ni²⁺. | Repulping. acs.org |

| Sodium (Na⁺) | Surface adsorption. acs.orgmetu.edu.tr | Weakly adsorbed on the crystal surface. metu.edu.tr | Displacement washing, Repulping. acs.org |

| Chloride (Cl⁻) | Negligible uptake. researchgate.netmetu.edu.tr | Does not readily incorporate into the crystal structure. | Generally not a significant contaminant in the final crystal. |

This compound can exist in several hydrated forms, each with a distinct crystal structure and stability range that depends on temperature. atamanchemicals.comwikipedia.org The most common hydrates are the heptahydrate (NiSO₄·7H₂O) and the hexahydrate (NiSO₄·6H₂O). wikipedia.org

This compound Heptahydrate (NiSO₄·7H₂O): Known as the mineral morenosite, this form crystallizes from aqueous solutions below 30.7-31.5 °C. rsc.orgmdpi.comwikipedia.org It has a pale green color and a rhombohedral crystal structure. mdpi.comatamanchemicals.com

This compound Hexahydrate (NiSO₄·6H₂O): This is the most common commercial form and exists in two polymorphs: atamanchemicals.comnih.gov

α-NiSO₄·6H₂O (Retgersite): A blue, tetragonal crystal that is stable between 30.7 °C and 53.8 °C. mdpi.comaalto.fiwikipedia.org

β-NiSO₄·6H₂O: A green, monoclinic crystal that forms above 53.3 °C. aalto.fiatamanchemicals.comnih.gov

These phase transitions are solution-mediated and temperature-dependent. For example, evaporating a this compound solution between 31.5 and 53.3 °C will yield the blue α-hexahydrate, while evaporation above 53.3 °C produces the green β-hexahydrate. atamanchemicals.com The presence of impurities can also influence which hydrate (B1144303) form crystallizes and its stability. Studies have shown that the presence of magnesium can promote the formation and increase the stability of the heptahydrate form, even under conditions where the hexahydrate would typically be expected. mdpi.comntnu.noresearchgate.net Furthermore, transformations can occur in the dry state; NiSO₄·7H₂O can lose a water molecule at room temperature to transform into the hexahydrate form. researchgate.net

Interactive Data Table: Properties of Common this compound Hydrates

| Hydrate Form | Chemical Formula | Crystal System | Appearance | Stability Temperature Range (°C) |

|---|---|---|---|---|

| Heptahydrate | NiSO₄·7H₂O | Rhombohedral atamanchemicals.com | Pale Green mdpi.comatamanchemicals.com | < 30.7 - 31.5 rsc.orgwikipedia.org |

| α-Hexahydrate | α-NiSO₄·6H₂O | Tetragonal aalto.fiatamanchemicals.com | Blue atamanchemicals.comnih.gov | 30.7 - 53.8 wikipedia.org |

| β-Hexahydrate | β-NiSO₄·6H₂O | Monoclinic aalto.fiatamanchemicals.com | Emerald Green atamanchemicals.com | > 53.3 atamanchemicals.com |

| Anhydrous | NiSO₄ | Orthorhombic wikipedia.org | Yellow-Green wikipedia.org | Forms > 330 wikipedia.org |

Tailored Synthesis of this compound-Derived Nanomaterials

This compound is a key precursor material for the synthesis of advanced nanomaterials, including nickel nanoparticles and nanowires, which have diverse applications in catalysis, electronics, and medicine.

This compound is a widely used nickel salt for the bottom-up synthesis of nickel nanoparticles (NiNPs). mdpi.com In a typical chemical reduction process, an aqueous solution of this compound is treated with a reducing agent, such as sodium borohydride, which reduces the Ni²⁺ ions to metallic nickel (Ni⁰). researchgate.net A surfactant or capping agent is often used to control the size and prevent the agglomeration of the newly formed nanoparticles. researchgate.net The concentration of the this compound precursor is a critical parameter that influences the nucleation and growth rate of the nanoparticles. mdpi.com Beyond nanoparticles, this compound also serves as an influential precursor in creating other nanostructures. For example, it has been used to prepare amorphous high-valent Ni(III) oxide nanosheet films, which are highly efficient electrocatalysts for water oxidation. acs.org

In recent years, there has been a significant shift towards "green" synthesis methods for nanomaterials to reduce the use of toxic chemicals and minimize environmental impact. researchgate.netnih.gov These approaches utilize biological entities like plant extracts as both reducing and capping agents.

In a typical green synthesis process, an aqueous solution of this compound is mixed with a plant extract. tandfonline.com Phytochemicals within the extract, such as alkaloids, flavonoids, and terpenoids, act as natural reducing agents, converting Ni²⁺ ions to Ni⁰. tandfonline.comdergipark.org.tr These same compounds also stabilize the nanoparticles, preventing them from aggregating. nih.gov Various plant extracts, including Fumaria officinalis and Peumus boldus, have been successfully used to synthesize spherical nickel nanoparticles from this compound, with particle sizes ranging from approximately 15 to 50 nm. tandfonline.comdergipark.org.tr This eco-friendly method is cost-effective and produces nanoparticles with low cytotoxicity, making them suitable for biomedical applications. nih.gov

Fabrication and Control of Nickel-Based Nanocomposite Coatings from Sulfate Baths

The fabrication of nickel-based nanocomposite coatings from sulfate baths, particularly the Watt's bath, is a prominent method for enhancing the surface properties of materials. researchgate.netresearchgate.net These coatings incorporate nanoparticles into a nickel matrix, leading to improved mechanical characteristics such as microhardness and wear resistance. researchgate.net The process involves the electrodeposition of nickel from a solution containing this compound (NiSO₄), nickel chloride (NiCl₂), and boric acid (H₃BO₃), along with a suspension of nanoparticles. researchgate.net

Researchers have successfully developed Ni–SiC–Cr hybrid composite films by co-depositing silicon carbide (SiC) and chromium (Cr) nanoparticles from a Watt's nickel electroplating bath. researchgate.net The results indicated that an almost homogeneous dispersion of nanoparticles within the nickel matrix was achievable, with the composite layer containing approximately 8.1% vol. SiC and 5.4% vol. Cr. researchgate.net The incorporation of these particles effectively increased the microhardness and wear resistance of the coating. researchgate.net This improvement is attributed to grain refining strengthening and a change in the grain structure of the nickel matrix from columnar to granular. researchgate.net

The composition of the electroplating bath and the deposition conditions are critical parameters that control the incorporation of nanoparticles and the final properties of the coating.

Table 1: Bath Composition and Deposition Conditions for Ni–SiC–Cr Nanocomposite Coating

| Component | Concentration (g/L) |

|---|---|

| NiSO₄·6H₂O | 240 |

| NiCl₂·6H₂O | 40 |

| H₃BO₃ | 350 |

| CH₃(CH₂)₁₁OSO₃Na | 0.2 |

| SiC (50 nm) | 50 |

| Cr (50 nm) | 50 |

| Deposition Condition | Value |

| pH | 4.0–4.2 |

| Temperature (°C) | 45 |

| Current density (A/dm²) | 10 |

This data is sourced from a study on the fabrication of Ni-SiC-Cr nanocomposite coatings. researchgate.net

Synthesis of Nickel(II) Coordination Complexes and Polynuclear Architectures

Nickel(II) sulfate is a common starting material for the synthesis of coordination complexes and extended polynuclear structures. The design of organic ligands and the control of reaction conditions allow for the creation of a wide array of architectures with interesting properties and potential applications in areas like catalysis and materials science. nih.govnih.gov

The synthesis of nickel(II) complexes often involves the use of Schiff base ligands, which are organic compounds formed by the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov These ligands can be designed to have multiple coordination sites, allowing them to bind to the nickel(II) ion in a specific geometry. For example, tetradentate N₂O₂ and N₄ Schiff base ligands are used to create stable nickel complexes. nih.gov

In one study, two Schiff base ligands were prepared by condensing 2-hydroxy-1-naphthaldehyde (B42665) with 5-aminopyrazoles. nih.gov The subsequent reaction with a nickel(II) salt resulted in the formation of mononuclear nickel(II) complexes. X-ray diffraction analysis revealed that in one of the complexes, the Ni(II) atom is six-coordinated in an octahedral geometry. nih.gov The equatorial plane consists of oxygen and nitrogen atoms from the two different ligands, while the axial positions are also occupied by atoms from the ligands. nih.gov The bond lengths indicate strong interactions between the nickel center and the coordinating atoms. nih.gov

Another strategy involves using N,N′-bis(o-aminobenzylidene)ethylenediamine (H₂Amben), the N₄ counterpart to the well-known N₂O₂ H₂Salen ligand. nih.gov The reaction of H₂Amben with a Ni(II) salt leads to the formation of the [NiAmben] complex, which can serve as a building block for conducting metallopolymers. nih.gov These N₄–anilinosalen complexes exhibit a higher degree of electronic communication between the metal ions and the ligand segments compared to their N₂O₂ analogues. nih.gov

Table 2: Selected Bond Lengths in a Mononuclear Ni(II) Schiff Base Complex

| Bond | Length (Å) |

|---|---|

| Ni–O | 1.822 (2) |

| Ni–N | 1.891 (2) |

Data from the crystal structure of a Ni(II) complex with a Schiff base ligand derived from 5-aminopyrazole. nih.gov

The formation of polynuclear architectures and extended metal-organic structures from nickel(II) sulfate relies on the use of bridging ligands. These are ligands that can coordinate to two or more metal centers simultaneously, linking them together to form larger assemblies. Metal-organic polyhedra (MOPs) are discrete molecular architectures constructed from the coordination of metal ions and organic linkers. nih.gov

A key strategy for creating new MOPs is based on the substitution of bridging ligands in pre-existing, soluble MOPs. nih.gov This approach allows for the introduction of new linkers with different shapes or functionalities, leading to the formation of new architectures that may be difficult to access through direct self-assembly. nih.gov This method provides a way to control the size and shape of the resulting polynuclear species. nih.gov Partial substitution of ligands can also occur, resulting in mixed-ligand species. nih.gov

The principle of bridging can also be seen in simpler systems, such as the dimerization of some organometallic compounds. For instance, trimethylaluminium forms a dimer where alkyl groups bridge the two aluminum centers. wikipedia.org This fundamental concept of a ligand linking multiple metal centers is central to the formation of extended structures from nickel(II) ions and appropriately designed organic bridging ligands.

A notable example is the synthesis of C₆N₂H₁₆[Ni(H₂O)₆(SO₄)₂]·2H₂O, a new hybrid this compound. researchgate.net This compound was synthesized via slow evaporation from an aqueous solution containing this compound and trans-1,4-diaminocyclohexane, which acts as a structure-directing agent. researchgate.net The resulting crystal structure consists of isolated [Ni(H₂O)₆]²⁺ and [SO₄]²⁻ polyhedra, along with uncoordinated water molecules. These components are connected through an extensive network of hydrogen bonds. researchgate.net The organic diamine exists as a dication (C₆N₂H₁₆)²⁺ within the crystal lattice.

The synthesis process involved dissolving this compound hexahydrate in an aqueous solution, to which the trans-1,4-diaminocyclohexane was added. researchgate.net Slow evaporation of the solvent at room temperature for one week yielded green, plate-shaped crystals of the hybrid material. researchgate.net

Table 3: Crystal Data and Structure Refinement for C₆N₂H₁₆[Ni(H₂O)₆(SO₄)₂]·2H₂O

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₂₈N₂NiO₁₄S₂ |

| Formula weight | 499.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.2586 (3) |

| b (Å) | 12.3009 (7) |

| c (Å) | 13.2451 (7) |

| β (°) | 98.047 (2) |

| Volume (ų) | 1008.72 (9) |

| Z | 4 |

Data sourced from the single-crystal X-ray diffraction study of the hybrid this compound. researchgate.net

Iii. Structural Characterization and Polymorphism Studies of Nickel Sulfate Compounds

Advanced Thermal and Mechanical Characterization

Advanced thermal and mechanical characterization techniques provide critical insights into the stability, decomposition pathways, and material strength of nickel sulfate (B86663) compounds and their derivatives.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are indispensable tools for studying the thermal decomposition pathways of nickel sulfate compounds. Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) undergoes a multi-step decomposition process upon heating. Initially, it loses its water of hydration. For instance, studies indicate that mass loss attributed to water expulsion from this compound hexahydrate-treated cotton fabric begins around 250 °C. cellulosechemtechnol.ro

Further heating leads to the decomposition of the anhydrous salt. The decomposition point for anhydrous this compound is reported to be 848 °C. wikidata.org Above approximately 800 °C, this compound hexahydrate decomposes into nickel oxide (NiO) and sulfur trioxide (SO₃). cellulosechemtechnol.ro Research on the oxidation of pentlandite-bearing ore, which involves nickel sulfates as intermediate phases, suggests that sulfates form in the temperature range of 773 K to 973 K (500-700 °C). mdpi.com Above 1073 K (800 °C), only stable oxides such as NiO and Fe₂O₃ are typically detected. mdpi.com The oxidation of nickel sulfide (B99878) (NiS) to form sulfates is also observed within a temperature range of 733–988 K (460-715 °C). mdpi.com

The thermal decomposition mechanism of NiSO₄·6H₂O has been established through combined TGA and X-ray diffraction (XRD) studies, revealing distinct stages of dehydration and subsequent decomposition of the anhydrous salt. researchgate.net

Table 1: Thermal Decomposition Characteristics of this compound Compounds

| Compound / Intermediate | Temperature Range (°C) | Observation / Product | Source |

| NiSO₄·6H₂O (dehydration) | ~250 (initial mass loss) | Water expulsion | cellulosechemtechnol.ro |

| NiSO₄ (formation) | 500-700 (773-973 K) | Sulfate formation | mdpi.com |

| NiSO₄ (decomposition) | 848 | Decomposition point | wikidata.org |

| NiSO₄ (decomposition) | >800 | NiO + SO₃ | cellulosechemtechnol.ro |

| NiS oxidation (sulfate formation) | 460-715 (733-988 K) | Sulfate formation | mdpi.com |

| Above 1073 K (800 °C) | >800 | NiO, Fe₂O₃, NiFe₂O₄ | mdpi.com |

Microhardness and Mechanical Property Assessment of Crystals and Coatings

The mechanical properties, particularly microhardness, are critical for this compound-derived materials, especially in coating applications. Various studies have assessed the microhardness of nickel-based coatings, often incorporating this compound as a precursor in electrodeposition processes.

For instance, nickel-phosphorus (Ni-P) coatings and Ni-P-zirconium carbide (ZrC) nanocomposite coatings have been extensively studied. The incorporation of zirconium carbide nanoparticles (ZCNPs) significantly enhances the mechanical properties, including microhardness, nanoindentation, wear, and erosion resistance, primarily due to a dispersion hardening effect. acs.org Ni-P coatings themselves are known for their high hardness. doaj.org

In electroforming, nickel layers prepared by pulse reverse microelectroforming exhibit higher density and nanometer-range grain sizes, leading to improved microhardness and wear resistance. tandfonline.com It has been observed that increasing the positive and negative current densities during electroforming can further enhance the microhardness of these nickel layers. tandfonline.com

Composite coatings, such as nickel-silicon carbide (Ni-SiC) and nickel-graphene, also demonstrate enhanced mechanical properties. Nickel-graphene composite coatings, for example, show superior hardness compared to pure nickel coatings. The microhardness of such composites can increase by approximately 100 HV, attributed to the refinement of the nickel matrix grains and the effective incorporation of graphene particles. bibliotekanauki.pl

Laser additive manufacturing has also been utilized to fabricate nickel-based coatings. These coatings can exhibit a microhardness nearly 2.5 times higher than the substrate material (e.g., 316L stainless steel), with values exceeding 600 HV₀.₂. mdpi.comresearchgate.net Furthermore, multilayer cladding coatings have shown an average microhardness approximately 48 HV₀.₂ higher than single-layer coatings. mdpi.comresearchgate.net

Microhardness measurements are typically conducted using a Vickers microhardness tester, applying a specific load (e.g., 100g for 10 seconds or 50g for 10 seconds) to the specimen's surface. pan.plcsu.edu.cn

Microscopic and Morphological Analysis

Microscopic and morphological analyses provide visual evidence of the surface characteristics, internal structure, and nanostructure of this compound compounds and materials derived from them.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is widely used to characterize the surface morphology and microstructure of this compound-related materials, particularly coatings. SEM micrographs reveal intricate details of the deposited layers.

For example, electroless Ni-P coatings can display a plain type of structure, which transforms into a nodular morphology upon the incorporation of Zirconium carbide nanoparticles (ZCNPs). acs.org The concentration of additives, such as copper sulfate, in electroless Ni-P plating solutions can significantly influence the coating's microstructure, leading to dense, amorphous nodular structures or mixed crystalline cauliflower-like formations. doaj.org

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers higher resolution capabilities than SEM, making it suitable for visualizing the internal microstructure and nanostructure of this compound-derived materials.

TEM is frequently used to investigate the microstructures and grain sizes of electrodeposited materials. tandfonline.com For synthesized nickel sulfide (NiS) nanoparticles, TEM images have revealed spherical morphologies, with particles often aggregated and exhibiting diameters in the range of 25-30 nm. ajol.info Other studies utilizing TEM have shown synthesized nanoparticles with uniform morphology and spherical or rod-like shapes, with sizes typically between 10-20 nm. ajol.info

High-resolution TEM (HR-TEM) provides even finer details, allowing for the visualization of individual nanoparticles and their lattice fringes. This enables the determination of d-spacings corresponding to specific crystallographic planes, offering insights into the material's crystal structure at the nanoscale. acs.org TEM analysis can also serve as a verification tool for the purity of synthesized nanomaterials, showing uniform crystals without the presence of heterogeneous phases. semanticscholar.org Interestingly, while SEM might depict a non-spherical shape for certain synthesized particles, TEM can reveal a more relatively spherical morphology at higher magnification. semanticscholar.org TEM is also valuable for visualizing the synthesis process of nanostructured materials and examining the morphology and structure of nanostructured metal composites. uni-bayreuth.deelsevier.es

Iv. Electrochemical Behavior and Applications of Nickel Sulfate Systems

Fundamental Electrochemistry of Nickel in Sulfate (B86663) Electrolytes

The electrodeposition of nickel from sulfate electrolytes is a complex process involving multiple steps and influenced by the specific conditions of the electrochemical cell. The primary reaction is the reduction of nickel ions (Ni²⁺) to metallic nickel (Ni) on the cathode surface. However, the exact mechanism can vary. In sulfate solutions, studies have indicated that the charge-carrying species is NiOH⁺ researchgate.net. The process is often accompanied by a significant side reaction: the evolution of hydrogen gas due to the reduction of protons (H⁺) or water molecules. rsc.orgmdpi.com This hydrogen evolution can lead to the formation of porous surfaces on the deposited nickel layer. mdpi.com

Research comparing sulfate and chloride electrolytes has highlighted key differences in their deposition mechanisms. In sulfate electrolytes, the initial stage of the process is often proton reduction, whereas in chloride electrolytes, it is the direct reduction of Ni²⁺ ions. researchgate.net The electrodeposition process itself is fundamentally related to nucleation and growth. mdpi.com The reduction of nickel ions from the electrolyte onto the substrate follows either an instantaneous or progressive nucleation mechanism, which dictates the initial formation and subsequent growth of the nickel film.

The kinetics of nickel electrodeposition and the morphology of the resulting deposit are highly sensitive to the composition of the sulfate electrolyte and the presence of additives. proplate.com Key parameters of the electrolyte, including the concentration of nickel ions, pH, temperature, and conductivity, play a critical role in determining the efficiency and quality of the deposition. proplate.com For instance, a higher concentration of nickel ions increases the solution's conductivity and allows for higher current densities. proplate.com Boric acid is a common component in nickel sulfate plating baths, acting as a buffer to stabilize the pH at the cathode surface, which is crucial because hydrogen evolution can cause a local pH increase. rsc.org

Additives are introduced to the electrolyte to modify the deposition process and improve the properties of the final coating, such as brightness, smoothness, and internal stress. These additives function by adsorbing onto the cathode surface and influencing the nucleation and growth of the nickel crystals.

Saccharin (B28170) : Often used as a brightener and to reduce internal stress, saccharin can facilitate nickel deposition and leads to changes in the morphology and magnetic properties of the deposited alloy films. rsc.orgresearchgate.net

Thiourea (B124793) (TU) : When used in combination with other surfactants like cetyltrimethyl ammonium (B1175870) chloride (CTAC) or sodium dodecyl sulfate (SDS), thiourea can cause stronger cathodic polarization and increase the nucleation overpotential, which promotes the formation of compact and smooth nickel deposits. mdpi.com The reduction of nickel in the presence of these composite additives tends to follow a 3D progressive nucleation mechanism. mdpi.com

Glycine : This additive can have an accelerating effect on the reduction of Ni²⁺ ions, resulting in finer grains in the nickel film. electrochemsci.org

Leveling Agents : Sparingly soluble compounds of nickel and boron, as well as finely dispersed nickel hydroxides, can act as leveling agents, influencing the structure of the precipitates and leading to smoother coatings. e3s-conferences.org

The table below summarizes the observed effects of various additives on nickel electrodeposition from sulfate-containing electrolytes.

| Additive/Component | Primary Role/Effect | Impact on Deposition | Reference |

| Boric Acid | pH Buffer | Stabilizes pH fluctuations at the cathode caused by hydrogen evolution. | rsc.org |

| Saccharin | Brightener, Stress Reducer | Facilitates nickel deposition; alters morphology and magnetic properties. researchgate.net | researchgate.net |

| Thiourea (in composites) | Grain Refiner | Increases cathodic polarization and nucleation overpotential, leading to compact, smooth deposits. | mdpi.com |

| Glycine | Grain Refiner | Accelerates Ni²⁺ reduction, resulting in finer grains. | electrochemsci.org |

| Magnesium Sulfate | Conductivity Enhancer | Increases electrolyte conductivity, allowing for higher current densities. | rsc.org |

The corrosion resistance of nickel and its alloys in sulfate-containing environments is a critical aspect of their industrial application. Pure nickel, when exposed to sulfate media, can form a protective, adherent passive layer of nickel oxide (NiO), which significantly lowers the corrosion rate, particularly in inert atmospheres. psu.edu However, in more aggressive, oxidizing atmospheres containing sulfur compounds (SO₂-SO₃), this NiO layer becomes unstable, leading to the formation of a dispersed NiO-NiSₓ phase and a dramatically increased corrosion rate. psu.edu

The addition of other metals to create nickel alloys can substantially alter this corrosion behavior. For instance, in high-temperature molten sulfate environments, the addition of chromium (Cr) to nickel-aluminum (Ni-Al) alloys has been shown to enhance corrosion resistance. psu.edu An alloy with 5 at% chromium (NiAl-5Cr) demonstrated a corrosion current density approximately two orders of magnitude lower than that of a standard β-NiAl alloy. psu.edu

For copper-nickel (Cu-Ni) alloys in neutral sulfate solutions, an increase in the nickel content generally improves corrosion resistance and stability, especially after longer immersion times. researchgate.net This enhanced stability is attributed to the formation of a more stable passive film on the alloy's surface. researchgate.net The corrosion behavior is also influenced by the concentration of sulfate ions and temperature. researchgate.net The table below presents corrosion data for nickel in a sulfuric acid environment with and without certain inhibitors.

Table: Electrochemical Corrosion Parameters for Nickel in 0.5 M H₂SO₄ Data derived from studies on corrosion inhibition.

| Inhibitor Concentration | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Reference |

| Blank (0 M) | 537.2 | - | mdpi.com |

| 1 x 10⁻⁶ M (FeL Complex) | 215.3 | 59.9% | mdpi.com |

| 1 x 10⁻⁵ M (FeL Complex) | 110.1 | 79.5% | mdpi.com |

| 1 x 10⁻⁴ M (FeL Complex) | 65.4 | 87.8% | mdpi.com |

| 1 x 10⁻³ M (FeL Complex) | 42.6 | 92.1% | mdpi.com |

Application in Advanced Energy Storage Technologies

This compound is a cornerstone material in the production of advanced lithium-ion batteries, particularly for the electric vehicle industry. koreazinc.co.kr High-purity, battery-grade this compound serves as an essential raw material for producing precursor cathode active materials (PCAM). targray.com It is a primary source of nickel for nickel-rich cathodes, such as Nickel Manganese Cobalt Oxide (NMC) and Nickel Cobalt Aluminum Oxide (NCA). koreazinc.co.kraip.org

The manufacturing process for NMC cathodes, for example, typically involves a co-precipitation method where this compound is mixed with manganese sulfate and cobalt sulfate. aip.orgn-bri.org This mixture, along with a lithium source (like lithium carbonate or lithium hydroxide), is subjected to calcination to produce the final NMC active material. aip.org The quality and purity of the initial this compound are critical, as they directly influence the electrochemical performance and stability of the final battery cathode. aip.orgn-bri.org Nickel-rich cathodes are in high demand because a higher nickel content leads to a higher specific capacity, which translates to longer driving ranges for electric vehicles. aip.org

Beyond batteries, this compound is also a key precursor for synthesizing electrode materials for supercapacitors, which are energy storage devices known for high power density and rapid charge-discharge cycles. Nickel sulfides (NiS, Ni₃S₂) and nickel oxides, derived from this compound through processes like hydrothermal synthesis, are promising materials for pseudocapacitors. worldscientific.commdpi.com These materials store charge through fast and reversible Faradaic (redox) reactions at the electrode surface, which allows for much higher energy storage capacity compared to standard electric double-layer capacitors. mdpi.com

Researchers have developed various nanostructured materials to maximize performance. For instance, nickel sulfide (B99878) nanoparticles have been grown on conductive substrates like graphene or nickel foam to create binder-free electrodes with enhanced electrochemical performance. worldscientific.commdpi.com These composite structures offer a large surface area, high electrical conductivity, and short ion diffusion paths, all of which contribute to superior specific capacitance, rate capability, and cycling stability. acs.orgmdpi.com

The table below compares the electrochemical performance of various nickel sulfide-based materials derived from this compound precursors for supercapacitor applications.

Table: Performance of Nickel Sulfide-Based Supercapacitor Electrodes

| Electrode Material | Synthesis Method | Specific Capacitance | Current Density / Scan Rate | Cycling Stability | Reference |

| NiS-Graphene (40 wt% G) | Hydrothermal | 187.53 F/g | 10 mV/s | Long cycle life (>1000 cycles) | worldscientific.com |

| Wrinkle-Shaped NiS on Ni Foam | Hydrothermal | 770 F/g | 1.0 A/g | 92.67% retention after 2200 cycles | mdpi.com |

| Ni₃S₂/Ni₃N/Ni@NVCN | N/A | 856.3 C/g (approx. 1557 F/g) | 3 A/g | 83% retention after 4000 cycles | acs.org |

| RGO/NiS₂ | Hydrothermal | 1136 F/g | 2 mV/s | 74.3% retention after 5000 cycles | acs.org |

| Nickel Vanadium Sulfide/Graphene | Solvothermal | 1437 F/g | 1 A/g | 91.2% retention after 10000 cycles | mdpi.com |

Electrocatalytic Investigations

This compound (NiSO₄) serves as a crucial and widely utilized precursor in the synthesis of advanced, cost-effective electrocatalysts for water electrolysis. mdpi.comresearchgate.net The two half-reactions of water splitting, the Oxygen Evolution Reaction (OER) at the anode and the Hydrogen Evolution Reaction (HER) at the cathode, are often kinetically sluggish, requiring catalysts to lower the energy barrier for efficient hydrogen production. oaepublish.comresearchgate.net Nickel-based materials are considered a promising alternative to expensive precious metal catalysts like iridium, ruthenium, and platinum. mdpi.commdpi.comarxiv.org The versatility of this compound allows for its use in various synthesis methods, including electrodeposition, hydrothermal synthesis, and co-precipitation, to produce a range of catalytically active materials such as alloys, oxides, sulfides, and composites. mdpi.comacs.orgfrontiersin.orgdergipark.org.tr

Electrocatalysts for Oxygen Evolution Reaction (OER)

The development of efficient OER catalysts is critical as this four-electron transfer process is typically the bottleneck in water splitting. researchgate.net Research has shown that the counter-anion in the nickel salt precursor can significantly influence the structure and performance of the resulting catalyst. acs.org

One study demonstrated that using a this compound precursor in a mixed metal-imidazole casting method resulted in the formation of an amorphous Ni(III)Oₓ nanosheet film. acs.org This was in contrast to other nickel salts (with nitrate (B79036), chloride, or acetate (B1210297) anions) which formed crystalline Ni(II)O films under identical conditions. acs.org The amorphous, high-valent nickel oxide film derived from NiSO₄ exhibited superior OER performance, achieving a current density of 10 mA cm⁻² at a low overpotential of 320 mV. acs.org

Bimetallic and trimetallic catalysts derived from this compound have shown exceptional activity. Nickel-iron (NiFe) based materials are among the most effective OER electrocatalysts in alkaline media. arxiv.org These are often prepared by co-deposition from solutions containing both this compound and iron sulfate. mdpi.comnih.gov By adjusting the composition, the catalytic activity can be optimized. For instance, a Ni₆₀Fe₄₀ coating was found to be the most promising for OER, requiring an overpotential of only 344.7 mV to reach 10 mA cm⁻². mdpi.com The high activity is often attributed to the synergistic effect between nickel and iron, where iron is believed to be the active site, while nickel sites facilitate the adsorption of hydroxide (B78521) ions. researchgate.net

Other this compound-derived catalysts include:

Nickel-Copper (Ni-Cu) Nanoclusters: Synthesized from aqueous solutions of NiSO₄ and CuSO₄, Ni-Cu nanoclusters with a 52:48 molar ratio of Ni:Cu demonstrated one of the most efficient OER performances for non-precious metal catalysts, with an overpotential of just 150 mV at 10 mA cm⁻². rsc.org

Nickel Telluride (NiTe): Prepared via a hydrothermal reaction using NiSO₄·6H₂O, NiTe nanostructures showed excellent OER activity with an overpotential of 261 mV at 10 mA cm⁻² in dark conditions. frontiersin.org

Nitrogen and Sulfur-doped Graphitic Sheets (SHG): Fabricated by annealing a melamine-nickel sulfate complex, these materials act as bifunctional catalysts. researchgate.net For OER, they exhibit a favorable Tafel slope of 71 mV dec⁻¹. researchgate.net

Trimetallic Fe-Co-Ni Catalysts: These can be electrodeposited from a solution containing the sulfate salts of all three metals (FeSO₄·7H₂O, CoSO₄·7H₂O, and NiSO₄·6H₂O). nih.gov

The table below summarizes the OER performance of various electrocatalysts synthesized using this compound as a primary precursor.

Table 1: OER Performance of this compound-Derived Electrocatalysts

| Catalyst Material | Overpotential (η) @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Synthesis Precursors | Reference |

|---|---|---|---|---|

| Ni-Cu Nanoclusters (52:48) | 150 mV | Not specified | NiSO₄, CuSO₄ | rsc.org |

| NiTe | 261 mV | 65.4 mV dec⁻¹ | NiSO₄·6H₂O, TeO₂ | frontiersin.org |

| Amorphous Ni(III)Oₓ | 320 mV | Not specified | NiSO₄ | acs.org |

| Ni₆₀Fe₄₀ Coating | 344.7 mV | 49.2 mV dec⁻¹ | NiSO₄·7H₂O, FeSO₄·7H₂O | mdpi.com |

| N, S-doped Graphitic Sheets (SHG) | Not specified | 71 mV dec⁻¹ | This compound, Melamine | researchgate.net |

Electrocatalysts for Hydrogen Evolution Reaction (HER)

This compound is also a key ingredient for producing active HER electrocatalysts. The performance of these catalysts is often evaluated by their overpotential required to drive the reaction and their Tafel slope, which provides insight into the reaction mechanism.

Nickel electrocatalysts are commonly deposited from a Watts bath, a solution that contains this compound as the main source of nickel ions, along with nickel chloride and boric acid. mdpi.comconicet.gov.ar One study systematically compared Ni electrocatalysts deposited from an acidic Watts bath and an alkaline citrate (B86180) bath, finding that the catalyst from the citrate bath showed superior performance with an overpotential of -210 mV at 10 mA cm⁻². mdpi.com

Similar to OER, the introduction of other elements can significantly enhance the HER activity of nickel-based catalysts.

Nickel-Iron (NiFe) Coatings: While many NiFe compositions are optimized for OER, certain ratios are highly effective for HER. A Ni₈₀Fe₂₀ coating, derived from a this compound and iron sulfate bath, exhibited a low HER overpotential of -202.7 mV at a current density of 10 mA cm⁻². mdpi.com

Nickel/Reduced Graphene Oxide (Ni-rGO): A hybrid material synthesized by modifying a conventional nickel Watts bath with graphene oxide demonstrated enhanced catalytic activity for HER. conicet.gov.ar Another approach involves the simultaneous electrochemical reduction of graphene oxide and nickel ions from a NiSO₄-containing solution. dergipark.org.tr This rGO/Ni nanocomposite showed a Tafel slope of 152 mV dec⁻¹ and good long-term stability. dergipark.org.tr

Nitrogen and Sulfur-doped Graphitic Sheets (SHG): The bifunctional catalyst derived from a melamine-nickel sulfate complex also shows activity for HER, with a reported Tafel slope of 112 mV dec⁻¹. researchgate.net

The table below summarizes the HER performance of various electrocatalysts synthesized using this compound.

Table 2: HER Performance of this compound-Derived Electrocatalysts

| Catalyst Material | Overpotential (η) @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Synthesis Precursors | Reference |

|---|---|---|---|---|

| Ni₈₀Fe₂₀ Coating | -202.7 mV | 70.5 mV dec⁻¹ | NiSO₄·7H₂O, FeSO₄·7H₂O | mdpi.com |

| Ni from Citrate Bath | -210 mV | -208 mV dec⁻¹ | This compound-based bath | mdpi.com |

| N, S-doped Graphitic Sheets (SHG) | Not specified | 112 mV dec⁻¹ | This compound, Melamine | researchgate.net |

| rGO/Ni Nanocomposite | Not specified | 152 mV dec⁻¹ | NiSO₄, Graphene Oxide | dergipark.org.tr |

V. Catalytic Properties and Reaction Mechanisms Involving Nickel Sulfate

Homogeneous and Heterogeneous Catalysis

Nickel Sulfate (B86663) as a Precursor for Catalytically Active Nickel SpeciesNickel sulfate serves as a widely utilized precursor for the synthesis of various catalytically active nickel speciesceramic-glazes.comatamanchemicals.comlerochem.euchemiis.comsamaterials.com. For instance, it can be employed in the preparation of palladium-nickel bimetallic nanoparticles, which are effective catalysts for carbon-nitrogen (C-N) coupling reactions, such as the Buchwald–Hartwig amination reactionatamanchemicals.com. Furthermore, this compound is a key precursor for nickel carbonate, which itself is a fundamental material for producing nickel-based catalysts and pigmentsatamanchemicals.comlerochem.eu. It can also be used in the solid-state synthesis of NiFe₂O₄ spinel nanoparticles through grinding with FeSO₄·7H₂O and NaOHatamanchemicals.com. In organic synthesis, this compound can function as a recyclable catalyst for one-pot three-component reactions, such as the synthesis of α-aminophosphonates from aromatic aldehydes, primary amines, and diethylphosphiteatamanchemicals.com.

The catalytic performance of nickel-based catalysts can be influenced by the choice of nickel precursor. For example, in methanation performance studies, catalysts prepared using nickel nitrate (B79036) and chloride precursors generally showed higher methane (B114726) selectivity compared to those prepared with this compound scispace.com. This difference has been attributed to the potential for residual sulfur from the sulfate precursor to remain in the catalyst, possibly forming a NiS film that deactivates the active nickel surface during high-temperature treatments scispace.commdpi.com. However, when supported on materials like γ-Al₂O₃, the addition of this compound can enhance the acidity and acid strength of the catalyst, which is beneficial for acid-catalyzed reactions such as 2-propanol dehydration and cumene (B47948) dealkylation kiche.or.kr.

Table 1: Methane Selectivity of Ni/Al Catalysts Based on Different Nickel Precursors

| Nickel Precursor | Methane Selectivity (%) |

| Nickel Nitrate | 93 scispace.com |

| This compound | 18 scispace.com |

| Nickel Chloride | 91 scispace.com |

Mechanistic Studies of Nickel-Catalyzed Coupling Reactions in Organic SynthesisNickel catalysis is a cornerstone in modern synthetic organic chemistry, particularly for the formation of carbon-carbon bonds through cross-coupling reactionsnih.govsigmaaldrich.com. Nickel-catalyzed reductive cross-coupling (RCC) reactions provide an effective method for constructing C-C bonds by joining two electrophiles under reductive conditionsoaes.cc. The mechanisms underlying these reactions are intricate and can involve various pathways, including "radical chain" and "sequential reduction" mechanismsnih.govnih.govnsf.gov.

In some proposed mechanisms, the catalytic cycle may initiate with the oxidative addition of Ni(0) to an alkyl bromide, yielding a Ni(II) complex chinesechemsoc.org. Subsequent reduction of this Ni(II) species, followed by β-hydride elimination and migratory insertion, can lead to the formation of a thermodynamically stable benzylic-Ni(I) species chinesechemsoc.org. The oxidative addition of aryl bromides to Ni(I) can then generate a Ni(III) complex, which undergoes reductive elimination to form the desired product chinesechemsoc.org. Complex catalytic cycles involving a sequence of Ni(0)/Ni(II)/Ni(III)/Ni(I)/Ni(0) oxidation states have also been proposed oaepublish.com.